molecular formula C25H28N4O3 B2643420 (2,4-Dimethoxyphenyl)(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021070-40-5

(2,4-Dimethoxyphenyl)(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2643420
CAS No.: 1021070-40-5
M. Wt: 432.524
InChI Key: FCCAXUFCIXXSHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of (2,4-Dimethoxyphenyl)(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, similar compounds have been synthesized using multicomponent reactions such as the Biginelli reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of various derivatives, including pyridazinones and phthalazinones, have been documented, revealing insights into their chemical structures and potential functionalities. For instance, novel syntheses of pyridazinone and phthalazine derivatives have been explored, highlighting their chemical versatility and potential for further modification (Gaby et al., 2003).

Antioxidant and Antimicrobial Activities

  • Some derivatives exhibit notable antioxidant properties, indicating their potential utility in combating oxidative stress. For example, studies have synthesized and evaluated the antioxidant potency of certain piperidin-4-one derivatives, suggesting their efficacy as antioxidants (Dineshkumar & Parthiban, 2022).

  • Antimicrobial activities of new pyridine derivatives have been investigated, showing variable and modest activity against bacterial and fungal strains. This indicates the potential application of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Potential Therapeutic Applications

  • Some compounds have been evaluated for their therapeutic potential, including anti-inflammatory and anticancer activities. Novel pyrazole derivatives with various moieties have shown potential as antimicrobial and anticancer agents, suggesting a promising area for further research in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition

  • Certain synthesized compounds exhibit enzyme inhibitory activities, which could be leveraged in designing drugs targeting specific enzymes. For example, a series of compounds was synthesized to investigate their α-glucosidase inhibitory activity, a key target in managing diabetes (Abbasi et al., 2019).

Future Directions

The future directions for research on a compound like (2,4-Dimethoxyphenyl)(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone could include exploring its potential biological activities, understanding its mechanism of action, and developing methods for its synthesis .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-17-5-7-20(18(2)15-17)22-9-10-24(27-26-22)28-11-13-29(14-12-28)25(30)21-8-6-19(31-3)16-23(21)32-4/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCAXUFCIXXSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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